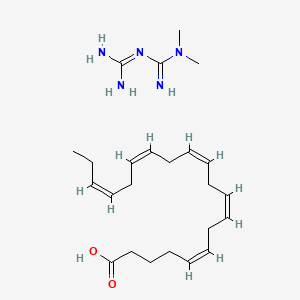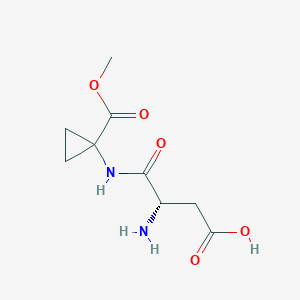
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is a synthetic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is a derivative of L-aspartic acid, which is a naturally occurring amino acid. The presence of a cyclopropane ring in its structure adds to its chemical uniqueness and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate typically involves the coupling of L-aspartic acid derivatives with cyclopropane carboxylic acid derivatives. One common method involves the use of coupling reagents such as DIC (N,N’-Diisopropylcarbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole) in a solvent like dichloromethane (DCM). The reaction is often carried out under mild conditions, typically at room temperature or slightly elevated temperatures, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods combined with chemical synthesis. For instance, the enzymatic production of α-L-aspartyl derivatives followed by chemical transformation to introduce the cyclopropane ring can be an efficient route. This method leverages the specificity of enzymes to produce high-purity intermediates, which are then chemically modified to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (Dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes, potentially inhibiting their activity by binding to the active site. This compound may also interfere with protein-protein interactions, thereby modulating various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Aspartame (L-aspartyl-L-phenylalanine methyl ester): A well-known sweetener with a similar aspartyl structure.
L-alanyl-L-glutamine (Ala-Gln): Another dipeptide with applications in nutrition and medicine.
Uniqueness
Methyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is unique due to the presence of the cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other aspartyl derivatives. This structural feature makes it a valuable compound for studying enzyme interactions and developing new therapeutic agents.
Propiedades
Número CAS |
92398-42-0 |
|---|---|
Fórmula molecular |
C9H14N2O5 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-[(1-methoxycarbonylcyclopropyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C9H14N2O5/c1-16-8(15)9(2-3-9)11-7(14)5(10)4-6(12)13/h5H,2-4,10H2,1H3,(H,11,14)(H,12,13)/t5-/m0/s1 |
Clave InChI |
QUIAZCLLUASCDS-YFKPBYRVSA-N |
SMILES isomérico |
COC(=O)C1(CC1)NC(=O)[C@H](CC(=O)O)N |
SMILES canónico |
COC(=O)C1(CC1)NC(=O)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


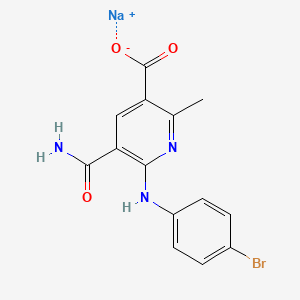


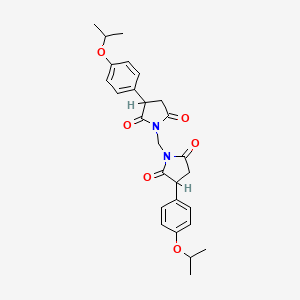
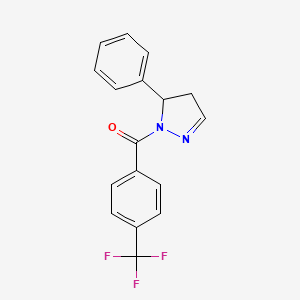
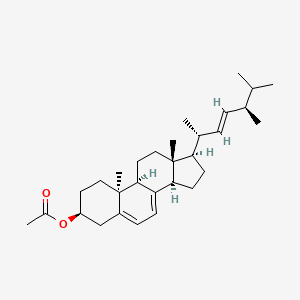


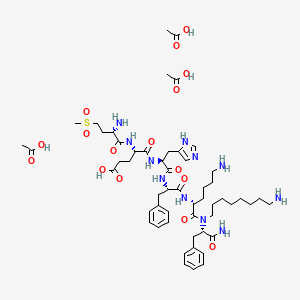
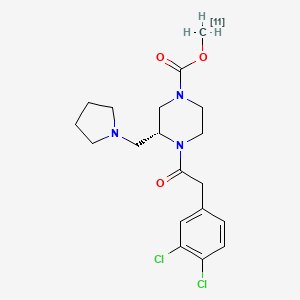
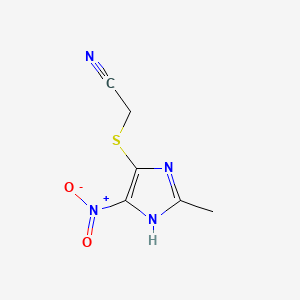
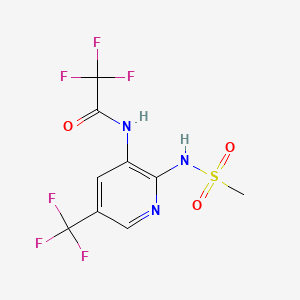
![2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid](/img/structure/B12746636.png)
